trans-4-Methylaminomethyl-cyclohexanecarboxylic acid-hcl
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Overview
Description
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine and a suitable leaving group on the cyclohexane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where carbon dioxide is used as the carboxylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a suitable leaving group.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Memantine: A compound with a similar structure used in the treatment of Alzheimer’s disease.
Cyclohexylamine: A related compound with applications in organic synthesis and as a corrosion inhibitor.
Uniqueness
(1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H18ClNO2 |
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Molecular Weight |
207.70 g/mol |
IUPAC Name |
4-(methylaminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10-6-7-2-4-8(5-3-7)9(11)12;/h7-8,10H,2-6H2,1H3,(H,11,12);1H |
InChI Key |
XLKPWTCSSVYLKO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(CC1)C(=O)O.Cl |
Origin of Product |
United States |
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